Cas no 35808-68-5 (4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine)

4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a chloro-substituted pyrrolopyrimidine core, which serves as a versatile intermediate in organic synthesis and pharmaceutical research. Its fused bicyclic structure and reactive chloro group make it a valuable building block for the development of nucleoside analogs, kinase inhibitors, and other biologically active molecules. The methyl group at the 6-position enhances its stability and modulates electronic properties, facilitating selective functionalization. This compound is particularly useful in medicinal chemistry for constructing targeted small-molecule therapeutics. High purity and consistent quality ensure reliable performance in synthetic applications, making it a preferred choice for researchers in drug discovery and development.
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine structure
35808-68-5 structure
Product Name:4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
CAS No:35808-68-5
MF:C7H6ClN3
MW:167.595639705658
MDL:MFCD09033903
CID:322764
Update Time:2025-06-08

4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
    • 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-6-methyl-
    • 4-Chloro-6--methyl-7H-pyrrolo[2,3-d]pyrimidine
    • AC1L7HEY
    • ANW-51148
    • CTK1C6460
    • NSC344519
    • PB11889
    • 1H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-6-methyl-
    • PGQJBJDESGAJSO-UHFFFAOYSA-N
    • FCH1142342
    • SY011872
    • OR301210
    • AB0024457
    • ST1191209
    • AX8159078
    • AM20090565
    • W5733
    • 4-Chloro-6-methyl-7H-Pvrrolo[2,3-d]pyrimidine
    • 4-Chloro-6--methyl-7
    • MDL: MFCD09033903
    • Inchi: 1S/C7H6ClN3/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H,9,10,11)
    • InChI Key: PGQJBJDESGAJSO-UHFFFAOYSA-N
    • SMILES: ClC1=C2C=C(C)NC2=NC=N1

Computed Properties

  • Exact Mass: 167.02500
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Topological Polar Surface Area: 41.6

Experimental Properties

  • Density: 1.51±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 292.2±50.0 ºC (760 Torr),
  • Flash Point: 130.5±30.1 ºC,
  • Solubility: Slightly soluble (4 g/l) (25 º C),
  • PSA: 41.57000
  • LogP: 1.91970

4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Production Method

4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:35808-68-5)4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Order Number:A822984
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):419.0
Email:sales@amadischem.com

Additional information on 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Professional Introduction to 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 35808-68-5)

4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, with the chemical identifier CAS No. 35808-68-5, is a significant compound in the field of pharmaceutical chemistry and drug discovery. This heterocyclic compound belongs to the pyrrolopyrimidine class, which has garnered considerable attention due to its diverse biological activities and potential applications in medicinal chemistry.

The structure of 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine consists of a fused pyrrole and pyrimidine ring system, with a chloro substituent at the 4-position and a methyl group at the 6-position. This specific arrangement of functional groups contributes to its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

In recent years, there has been growing interest in pyrrolopyrimidine derivatives due to their demonstrated efficacy in targeting various diseases, particularly cancer. The pyrrolopyrimidine scaffold is known for its ability to interact with biological targets such as kinases and other enzymes involved in cellular signaling pathways. This has led to the development of several promising drug candidates that are currently undergoing preclinical and clinical evaluations.

One of the most notable applications of 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, division, and differentiation. Dysregulation of kinase activity is often associated with various diseases, most notably cancer. By inhibiting specific kinases, it is possible to disrupt abnormal signaling pathways and induce apoptosis or cell cycle arrest in cancer cells.

Recent studies have highlighted the potential of 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate in the development of novel anticancer agents. For instance, researchers have utilized this compound to synthesize derivatives that exhibit potent inhibitory activity against specific kinases such as EGFR (epidermal growth factor receptor) and Aurora kinases. These derivatives have shown promising results in preclinical studies, demonstrating their ability to inhibit tumor growth and induce regression in animal models.

The chloro substituent at the 4-position of 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine plays a critical role in its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, including nucleophilic substitution reactions, which are commonly employed in the synthesis of more complex molecular structures. This versatility makes it an invaluable building block for medicinal chemists seeking to develop new drug candidates.

In addition to its applications in oncology, 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine has shown potential in other therapeutic areas as well. For example, it has been explored as a precursor in the synthesis of compounds with antimicrobial properties. The unique structural features of this compound allow it to interact with bacterial enzymes and disrupt essential metabolic pathways, leading to bacterial cell death.

The methyl group at the 6-position of 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine also contributes to its biological activity by influencing its binding affinity to target proteins. By modifying this substituent or introducing other functional groups, researchers can fine-tune the pharmacological properties of derived compounds. This flexibility is crucial for optimizing drug candidates for clinical use.

The synthesis of 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as chlorination and methylation. Advanced techniques such as transition metal-catalyzed reactions have also been employed to improve synthetic efficiency and selectivity.

The growing body of research on pyrrolopyrimidine derivatives underscores the importance of compounds like 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in drug discovery. As our understanding of disease mechanisms continues to evolve, new opportunities for therapeutic intervention will emerge. The continued exploration of this class of compounds holds promise for the development of novel treatments that address unmet medical needs.

In conclusion, 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 35808-68-5) is a versatile and valuable compound with significant applications in pharmaceutical chemistry. Its unique structural features make it an excellent intermediate for synthesizing biologically active molecules targeting various diseases. The ongoing research in this area highlights its potential as a key building block for future generations of drugs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:35808-68-5)4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
A822984
Purity:99%
Quantity:5g
Price ($):419.0
Email